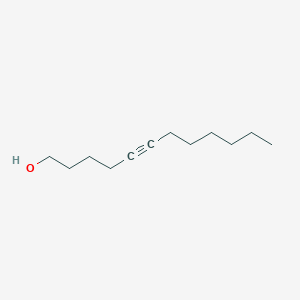

5-Dodecyn-1-ol

Description

5-Dodecyn-1-ol (C₁₂H₂₂O) is a terminal alkyne alcohol with a 12-carbon chain and a triple bond at the fifth position. Terminal alkynols like this compound are valuable in organic synthesis for click chemistry, polymerization, and pharmaceutical intermediates due to their reactive triple bonds .

Properties

CAS No. |

88109-70-0 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodec-5-yn-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-6,9-12H2,1H3 |

InChI Key |

JNKBWJUFYXSKHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Dodecyn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by hydrogenation to yield this compound . Another method involves the reduction of 5-dodecynoic acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 5-dodecynoic acid or its derivatives. The process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions. Common oxidizing agents and outcomes include:

Mechanistic Notes :

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

-

Strong oxidizers like KMnO₄ cleave the triple bond in terminal alkynes, producing carboxylic acids.

Reduction Reactions

The triple bond is susceptible to partial or full hydrogenation:

Key Findings :

-

Lindlar catalysts enable stereoselective partial hydrogenation to cis-alkenes, critical for synthesizing bioactive molecules like insect pheromones .

-

Full hydrogenation eliminates unsaturation, yielding saturated alcohols.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

| Reaction | Reagents/Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| -OH → -Cl | SOCl₂, pyridine | 5-Dodecyn-1-yl chloride | SN2 | |

| -OH → -Br | PBr₃ | 5-Dodecyn-1-yl bromide | SN2 |

Conditions :

-

Thionyl chloride (SOCl₂) generates HCl in situ, converting the hydroxyl group to a better-leaving group (chlorosulfite intermediate) .

-

Phosphorus tribromide (PBr₃) forms dibromophosphite intermediates, facilitating bromide substitution.

Addition Reactions

The alkyne undergoes electrophilic and nucleophilic additions:

| Reaction | Reagents/Conditions | Product | Regiochemistry | Source |

|---|---|---|---|---|

| Hydration | HgSO₄, H₂SO₄, H₂O | 5-Dodecyn-1-ol ketone | Markovnikov | |

| Hydroboration-Oxidation | BH₃, H₂O₂/NaOH | (E)-5-Dodecen-1-ol | Anti-Markovnikov |

Notable Outcomes :

-

Acid-catalyzed hydration follows Markovnikov’s rule, producing ketones.

-

Hydroboration-oxidation yields anti-Markovnikov alcohols with retention of stereochemistry in conjugated systems .

Coupling Reactions

The terminal alkyne participates in cross-coupling reactions:

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Sonogashira Coupling | Pd/C, CuI, R-X | Disubstituted Alkynes | Polymer synthesis |

Mechanism :

-

Palladium catalysts mediate coupling with aryl/alkyl halides, forming carbon-carbon bonds.

Biological Relevance

This compound derivatives are precursors in pheromone synthesis:

Scientific Research Applications

5-Dodecyn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Dodecyn-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form aldehydes and acids, which can further participate in various biochemical pathways. The triple bond in its structure allows it to act as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

12-Tridecyn-1-ol (CAS 18202-11-4)

- Structure : 13-carbon chain with a triple bond at position 12.

- Molecular Formula : C₁₃H₂₄O; Molecular Weight : 196.3.

- Hazards: No known hazards (GHS classification: unclassified) .

- Applications: Laboratory research (e.g., synthesis of alkynol derivatives) .

- Key Difference : Longer chain length (13C vs. 12C) and terminal triple bond position (C12 vs. C5 in 5-Dodecyn-1-ol) reduce steric hindrance, enhancing reactivity in coupling reactions .

Dodecan-1-ol (CAS 112-53-8)

- Structure : Saturated 12-carbon primary alcohol.

- Molecular Formula : C₁₂H₂₆O; Molecular Weight : 186.3.

- Hazards : GHS07 (irritant) and GHS09 (aquatic toxicity) .

- Applications : Industrial solvents, fragrance formulations .

- Key Difference : Lack of triple bond reduces chemical reactivity compared to this compound. Higher hydrophobicity due to saturated chain .

5-Hexyn-1-ol (CAS 928-90-5)

- Structure : 6-carbon chain with a triple bond at position 5.

- Molecular Formula : C₆H₁₀O; Molecular Weight : 98.14.

- Hazards : Standard precautions for flammability and skin/eye irritation .

- Applications : Intermediate in pharmaceuticals and polymers.

- Key Difference : Shorter chain length (6C vs. 12C) increases volatility and reduces melting/boiling points compared to this compound .

Dodecane-1,12-diol (CAS 5675-51-4)

- Structure : 12-carbon diol with hydroxyl groups at both termini.

- Molecular Formula : C₁₂H₂₆O₂; Molecular Weight : 202.34.

- Hazards : Irritant; environmental risks due to aquatic toxicity .

- Applications : Polymer precursor, lubricant additive.

- Key Difference : Dual hydroxyl groups enable crosslinking in polymers, contrasting with the single hydroxyl and triple bond in this compound .

Comparative Data Table

Research Findings and Trends

- Reactivity: Terminal alkynols like this compound are pivotal in Sonogashira coupling and azide-alkyne cycloaddition (click chemistry). The triple bond position (C5) may influence regioselectivity in these reactions compared to 12-Tridecyn-1-ol .

- Synthetic Utility : Short-chain analogs (e.g., 5-Hexyn-1-ol) are preferred for small-molecule synthesis, while longer chains (e.g., 12-Tridecyn-1-ol) enhance thermal stability in polymers .

Biological Activity

5-Dodecyn-1-ol, an alkyne alcohol, has garnered interest in various fields, particularly in biological and ecological studies. This compound's unique structure contributes to its diverse biological activities, including its potential use in pest management and its role in influencing insect behavior.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic carbon chain and a terminal alcohol group. The chemical formula is with a molecular weight of approximately 198.31 g/mol. Its structure allows for interactions with biological systems, particularly through olfactory receptors in insects.

Biological Activity

1. Pheromone Activity:

this compound has been identified as a potential pheromone in certain insect species. It binds to specific olfactory receptors, triggering behavioral responses that can influence mating and territory establishment. This property is particularly useful in developing targeted pest control strategies that exploit natural pheromone pathways .

2. Toxicological Studies:

Research has shown that compounds structurally related to this compound exhibit varying degrees of toxicity in animal models. For instance, sub-chronic toxicity studies on similar compounds indicated no significant adverse effects at lower doses, suggesting a relatively safe profile when used appropriately . A summary of toxicity findings for related compounds is presented in Table 1.

| Compound | Test Animals | Route of Exposure | Dose (mg/kg-day) | NOAEL (mg/kg-day) | Observed Effects |

|---|---|---|---|---|---|

| 1-nonanol | Pregnant rats | Inhalation | >30 | >30 | No fetal effects observed |

| 1-decanol | Pregnant rats | Inhalation | >17 | >17 | No fetal effects observed |

| 1-dodecanol | Rats | Oral | 100, 500, 2000 | 100 | Decreased white blood cell counts at higher doses |

Case Studies

Case Study 1: Insect Behavior Modification

In a study focused on the behavioral effects of pheromones, researchers demonstrated that the application of this compound significantly increased mating success rates among treated insect populations compared to controls. This study highlighted the potential for using this compound in integrated pest management strategies to enhance mating disruption techniques .

Case Study 2: Toxicity Assessment

A comprehensive assessment was conducted on the sub-chronic toxicity of various long-chain alcohols, including derivatives of dodecanol. The results indicated that while some compounds caused minimal maternal toxicity, they did not significantly affect reproductive outcomes or fetal development. Such findings support the safety of using these compounds within regulated limits .

Molecular Interaction Studies

Molecular docking studies have been employed to understand how this compound interacts with specific olfactory receptors. These studies suggest that the compound has a high binding affinity for certain receptors involved in pheromone detection, which may explain its effectiveness in influencing insect behavior .

Q & A

Q. What ethical and methodological considerations apply to sharing this compound toxicity data in open-access repositories?

- Methodological Answer : Anonymize raw datasets to comply with GDPR and Charité IRB guidelines . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Include experimental protocols (e.g., OECD Test Guidelines) to ensure reproducibility. For sensitive data, adopt controlled-access models with data-use agreements .

Contradiction Analysis and Advanced Methodologies

Q. How should researchers address discrepancies in cytotoxicity studies of this compound across cell lines?

- Methodological Answer : Perform meta-regression analysis to identify confounding variables (e.g., cell passage number, serum batch effects). Validate findings using isogenic cell lines and standardized MTT assay protocols. Cross-reference with transcriptomic data to elucidate mechanism-specific toxicity .

Q. What experimental frameworks reconcile conflicting results in alkyne-functionalized surfactant studies?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-lab variability. Use cryo-TEM and SAXS to correlate surfactant morphology with reported CMC values. Replicate critical experiments with blind testing to eliminate observer bias .

Data Presentation and Reporting Standards

Q. What are the best practices for reporting synthetic yields and characterization data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.